molecular formula C16H25N3O2 B2385206 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 2380173-83-9

1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No. B2385206
M. Wt: 291.395
InChI Key: SZXDMALOTNKRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one, also known as EPPA, is a compound that has gained attention in the scientific community due to its potential use in various research applications. EPPA is a piperidine-based compound that is structurally similar to other compounds used in the development of drugs and medications.

Mechanism Of Action

The mechanism of action of 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one involves the inhibition of various targets, including enzymes, receptors, and ion channels. 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one has also been shown to inhibit the activity of ion channels, such as the voltage-gated potassium channel, which is involved in the regulation of neuronal excitability.

Biochemical And Physiological Effects

1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, modulation of receptor activity, and regulation of ion channel activity. 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one has also been shown to have potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Advantages And Limitations For Lab Experiments

The advantages of using 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one in lab experiments include its potential use in the development of new drugs and medications, its ability to inhibit various targets, and its potential use in the treatment of various diseases. The limitations of using 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential to interact with other compounds.

Future Directions

For the study of 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one include the development of new derivatives and analogs, the investigation of its potential use in the treatment of various diseases, and the identification of new targets for inhibition. 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one has the potential to be used in the development of new drugs and medications, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis method of 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one involves a multistep process that includes the reaction of 5-ethylpyrimidine-2-carboxylic acid with 1-bromo-4-(2,2-dimethylpropanoyl)piperidine. This reaction results in the formation of 1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one. The purity of the compound is determined through various analytical techniques, such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one has been studied for its potential use in various scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one has been shown to have activity against various targets, including enzymes, receptors, and ion channels. 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one has also been shown to have potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-5-12-10-17-15(18-11-12)21-13-6-8-19(9-7-13)14(20)16(2,3)4/h10-11,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXDMALOTNKRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one

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